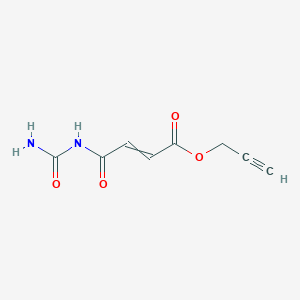
Prop-2-ynyl (Z)-3-(carbamoylcarbamoyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-ynyl (Z)-3-(carbamoylcarbamoyl)prop-2-enoate is an organic compound with a complex structure that includes both alkyne and carbamoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-ynyl (Z)-3-(carbamoylcarbamoyl)prop-2-enoate typically involves multi-step organic reactions. One common method includes the reaction of prop-2-ynoic acid with a suitable carbamoyl chloride under basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Prop-2-ynyl (Z)-3-(carbamoylcarbamoyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The carbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamoyl groups under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted carbamoyl derivatives.
Scientific Research Applications
Prop-2-ynyl (Z)-3-(carbamoylcarbamoyl)prop-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Prop-2-ynyl (Z)-3-(carbamoylcarbamoyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, while the carbamoyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Prop-2-ynyl (Z)-3-(carbamoylcarbamoyl)prop-2-enoate: Unique due to its combination of alkyne and carbamoyl groups.
Prop-2-ynyl (Z)-3-(carbamoylcarbamoyl)prop-2-enoic acid: Similar structure but with an additional carboxylic acid group.
Prop-2-ynyl (Z)-3-(carbamoylcarbamoyl)prop-2-enamide: Similar structure but with an amide group instead of an ester.
Properties
CAS No. |
92303-86-1 |
|---|---|
Molecular Formula |
C8H8N2O4 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
prop-2-ynyl 4-(carbamoylamino)-4-oxobut-2-enoate |
InChI |
InChI=1S/C8H8N2O4/c1-2-5-14-7(12)4-3-6(11)10-8(9)13/h1,3-4H,5H2,(H3,9,10,11,13) |
InChI Key |
YRNVCMFRLJCGOO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)C=CC(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















